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hydrochloride

Cat. No.: B15608975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90), has paved the way for the

development of a new class of anti-cancer agents. However, its clinical utility has been

hampered by poor solubility and hepatotoxicity. This has led to the creation of several analogs

with improved pharmacological profiles. This guide provides a comparative analysis of the

pharmacokinetic properties of three prominent geldanamycin derivatives: Tanespimycin (17-

AAG), Alvespimycin (17-DMAG), and Retaspimycin (IPI-504), supported by experimental data.

Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters of Tanespimycin,

Alvespimycin, and Retaspimycin in human clinical trials. These values can vary depending on

the patient population, dosing schedule, and analytical methods used.[1]
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Parameter
Tanespimycin (17-
AAG)

Alvespimycin (17-
DMAG)

Retaspimycin (IPI-
504)

Half-life (t½) ~3-4 hours[2] 24 ± 15 hours[3][4]

Data on IPI-504 itself

is limited as it rapidly

converts to 17-AAG in

vivo.[1] The half-life of

the active metabolite,

17-AAG, is therefore

relevant.

Clearance (CL)
12.76 to 17.28

L/h/m²[2]
79 ± 40 mL/min/m²[3]

Clearance is related to

its conversion to and

clearance of 17-AAG.

[1]

Volume of Distribution

(Vd)
69.54 to 78.51 L/m²[2]

V1: 27.4 L, V2: 66.4 L,

V3: 142 L (3-

compartment model)

[1]

Not directly reported.

Maximum Plasma

Concentration (Cmax)

Dose-dependent. At

340 mg/m², Cmax was

~7823 ng/mL for the

injection formulation.

[2][5]

Dose-dependent. At

80 mg/m², the mean

Cmax was 2680

nmol/L.[6]

At 400 mg/m², the

Cmax for IPI-504 was

6740 ng/mL and for its

metabolite 17-AAG

was 7823 ng/mL.[5]

Area Under the Curve

(AUC)

Dose-dependent. At

340 mg/m², AUC(INF)

was similar for

suspension and

injection formulations.

[2]

Increases

proportionally with

dose up to 80 mg/m².

[6][7]

At 400 mg/m², the

mean AUC₀₋∞ for IPI-

504 and its metabolite

17-AAG were similar

(11,712 and 9,847

ng*hr/mL,

respectively).[8]

Metabolism Metabolized to the

active metabolite 17-

amino-17-

demethoxygeldanamy

cin (17-AG).[9]

Undergoes less

extensive metabolism

compared to 17-AAG.

[10]

A water-soluble

hydroquinone

hydrochloride salt that

is a prodrug of 17-

AAG. It is
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deprotonated and

oxidized to 17-AAG in

vivo.[11]

Bioavailability
Poor oral

bioavailability.[12]

Orally bioavailable.

[13]

Administered

intravenously.[14]

Protein Binding >90%[15]

Lower plasma protein

binding than 17-AAG.

[6]

Not directly reported,

but its active form, 17-

AAG, is highly protein-

bound.

Key Signaling Pathway: Hsp90 Chaperone Cycle
Geldanamycin and its analogs exert their anti-cancer effects by inhibiting the N-terminal ATP-

binding pocket of Hsp90. This disruption of the Hsp90 chaperone cycle leads to the misfolding

and subsequent degradation of Hsp90 client proteins, many of which are critical oncoproteins

for tumor growth and survival.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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